

In-Depth Technical Guide: Atomic Characteristics of Mercury-204

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mercury-204**

Cat. No.: **B1253938**

[Get Quote](#)

This guide provides a detailed overview of the fundamental atomic properties of the mercury isotope, **Mercury-204** (^{204}Hg), focusing on its electron configuration and atomic mass. The information is intended for researchers, scientists, and professionals in drug development who require precise data for analytical and computational applications.

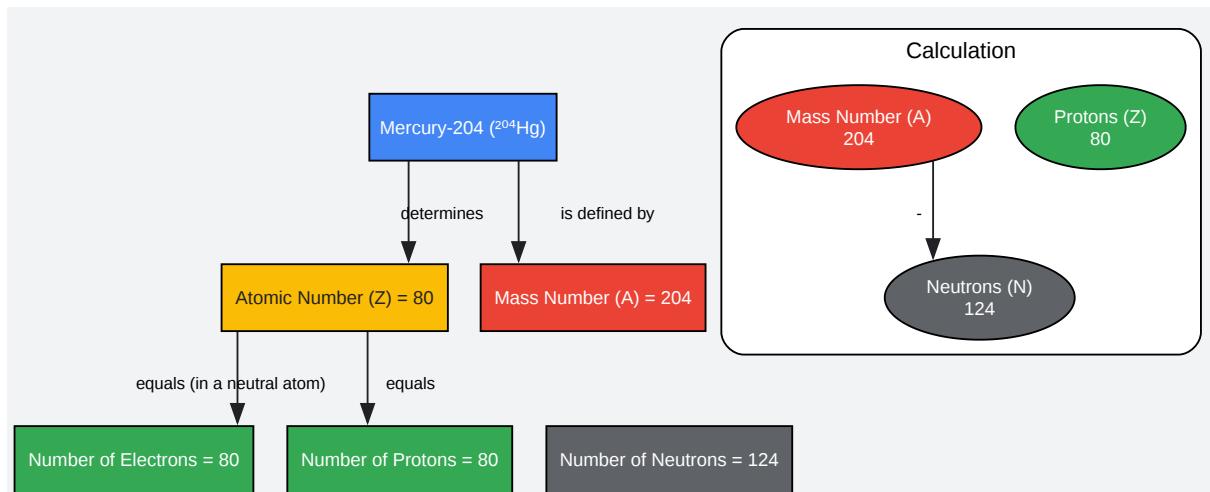
Core Atomic Properties

Mercury (Hg) is a transition metal located in Group 12 and Period 6 of the periodic table, with an atomic number of 80.^{[1][2][3][4][5]} The isotope **Mercury-204** is one of the seven stable isotopes of mercury.^[6]

Quantitative Data Summary

The essential quantitative data for **Mercury-204**, including its atomic structure and mass, are summarized in the table below for ease of reference and comparison.

Property	Value
Atomic Number (Z)	80 [1] [2] [3] [4] [5]
Mass Number (A)	204 [7]
Number of Protons	80 [4] [7]
Number of Neutrons	124 [7]
Isotopic Atomic Mass	203.973494 u [7] [8] [9]
Full Electron Configuration	1s ² 2s ² 2p ⁶ 3s ² 3p ⁶ 3d ¹⁰ 4s ² 4p ⁶ 4d ¹⁰ 4f ¹⁴ 5s ² 5p ⁶ 5d ¹⁰ 6s ² [1] [2] [3] [10]
Shorthand Electron Configuration	[Xe] 4f ¹⁴ 5d ¹⁰ 6s ² [2] [3] [5]
Electrons per Shell	2, 8, 18, 32, 18, 2 [1] [5]


Methodologies for Determination

The determination of electron configuration and atomic mass relies on established experimental and theoretical protocols:

- **Electron Configuration:** The electron configuration of an element is determined through a combination of quantum mechanical calculations (based on the Schrödinger equation) and experimental spectroscopic data. Techniques such as X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) provide experimental evidence for the energy levels of electrons in their shells, confirming the theoretical models of orbital filling according to the Aufbau principle.
- **Atomic Mass:** The atomic mass of a specific isotope like **Mercury-204** is precisely measured using mass spectrometry. In this technique, a sample is ionized, and the resulting ions are accelerated and deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion, allowing for highly accurate determination of the isotopic mass. The values presented in this guide are consistent with those recognized by the Commission on Isotopic Abundances and Atomic Weights (CIAAW).

Visualized Logical Relationships

The following diagram illustrates the fundamental relationships between the atomic number, mass number, and the constituent particles of the **Mercury-204** atom.

[Click to download full resolution via product page](#)

Caption: Atomic composition of **Mercury-204**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mercury (Hg) - Periodic Table [periodictable.one]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Buy Mercury-204 (EVT-1586483) [evitachem.com]
- 5. americanelements.com [americanelements.com]

- 6. grokipedia.com [grokipedia.com]
- 7. Mercury-204 - isotopic data and properties [chemlin.org]
- 8. Atomic Weight of Mercury | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Mercury-204 | Hg | CID 13333439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Periodic Table of Elements: Mercury - Hg (EnvironmentalChemistry.com) [environmentalchemistry.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Atomic Characteristics of Mercury-204]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253938#electron-configuration-and-atomic-mass-of-mercury-204]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com